molecular formula C8H7F3O B1295162 3-(Trifluoromethyl)anisole CAS No. 454-90-0

3-(Trifluoromethyl)anisole

Cat. No. B1295162
CAS RN: 454-90-0
M. Wt: 176.14 g/mol
InChI Key: XHONYVFDZSPELQ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)anisole is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into the properties and reactivity of related trifluoromethyl-containing compounds and anisole derivatives. The trifluoromethyl group is known for enhancing chemical and metabolic stability, improving lipophilicity and bioavailability, and increasing protein binding affinity in pharmaceuticals and agrochemicals . Anisole itself is a compound that can form complexes with boron trifluoride, indicating its potential reactivity with electrophiles .

Synthesis Analysis

The synthesis of trifluoromethylated compounds can be complex and is an area of active research. For instance, efficient synthesis methods have been developed for bis(trifluoromethyl)-substituted perylene tetracarboxylic bis(benzimidazole), which is a highly insoluble n-type semiconductor . Additionally, the synthesis of 3-trifluoromethylpyrazoles has been achieved through cycloaddition reactions, highlighting the versatility of trifluoromethyl-containing compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds can significantly influence their properties. For example, the trifluoride anion has been studied using quantum chemical techniques, which provide insights into the structure and binding energy of such species . The trifluoromethoxy group has been shown to exert a long-range electron-withdrawing effect, which can influence the reactivity of compounds containing this group .

Chemical Reactions Analysis

Trifluoromethyl groups can participate in various chemical reactions. Oxidative trifluoromethylation using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source is a method to introduce CF3 groups into organic molecules . The trifluoromethoxy group's ability to promote hydrogen/metal permutation reactions has been demonstrated, and it has been compared to other substituents like methoxy and trifluoromethyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are of great interest due to their potential applications. The difluoromethyl group, a relative of the trifluoromethyl group, has been studied for its hydrogen bonding and lipophilicity, which are important in drug design . The synthesis of advanced substituted pentafluorosulfanylphenol/anisole derivatives has been achieved, which could serve as valuable building blocks for various scaffolds .

Scientific Research Applications

1. Environmental Science and Pollution Research

  • Application : 3-(Trifluoromethyl)anisole was identified as a malodorous compound in a pollution incident in the water supply in Catalonia, Spain .
  • Method : Closed-loop stripping analysis (CLSA) combined with sensory gas chromatography and gas chromatography mass spectrometry detection were used to study the problem .
  • Results : As a result, 3-(Trifluoromethyl)anisole was for the first time identified as responsible for an odor incident in drinking water. Concentration levels of this compound were up to 17,000 ng/L in groundwater and up to 600 ng/L in distributed water .

2. Trifluoromethylarylation of Alkenes Using Anilines

  • Application : A method was reported that allows the trifluoromethylarylation of alkenes using anilines, for the first time, with no need for additives, transition metals, photocatalysts or an excess of reagents .
  • Method : The method involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .
  • Results : This work uncovers a new mode of reactivity that involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .

Safety And Hazards

3-(Trifluoromethyl)anisole is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-methoxy-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHONYVFDZSPELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196498
Record name 3-(Trifluoromethyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)anisole

CAS RN

454-90-0
Record name 1-Methoxy-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)anisole
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 454-90-0
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Record name 3-(Trifluoromethyl)anisole
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Record name 3-(trifluoromethyl)anisole
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
J Quintana, A Hernández, F Ventura, R Devesa… - … Science and Pollution …, 2019 - Springer
A study of organic compounds that caused a serious taste and odor episode of water supply in two residential areas in Catalonia (NE Spain) was carried out. Sweet and paint/solvent …
Number of citations: 2 link.springer.com
DR Smith, DB Robb, MW Blades - Journal of the American Society for …, 2009 - Springer
Atmospheric pressure photoionization (APPI) is capable of ionizing nonpolar compounds in LC/MS, through charge exchange reactions following photoionization of a dopant. Recently, …
Number of citations: 77 link.springer.com
DR Smith - 2008 - open.library.ubc.ca
Atmospheric pressure photoionization (APPI) is an effective ionization technique for the analysis of low polarity and nonpolar compounds using liquid chromatography/mass …
Number of citations: 4 open.library.ubc.ca
RG Pews - Journal of fluorine chemistry, 1998 - Elsevier
… Bromination of 3-trifluoromethylanisole in sodium acetate-buffered acetic acid gave a monobromo mixture, 4b, in which the principal isomer was N 90%. Nitration with 70% concentrated …
Number of citations: 4 www.sciencedirect.com
RB Cody, AJ Dane - Rapid Communications in Mass …, 2016 - Wiley Online Library
Rationale Dopants used with Atmospheric Pressure Photoionization (APPI) were examined with the Direct Analysis in Real Time (DART ® ) ion source operated with argon gas. Charge…
KM Markovich - 1991 - search.proquest.com
Part 1. Trimetoquinol (TMQ), a tetrahydroisoquinoline derivative, possesses non-selective $\beta $-adrenergic agonist activity and inhibits U46619-induced platelet aggregation and …
Number of citations: 3 search.proquest.com
M Amad, S Sioud - Rapid Communications in Mass …, 2012 - Wiley Online Library
RATIONALE An ethanol‐based multicomponent dopant consisting of ethanol/chlorobenzene/bromobenzene/anisole (98.975:0.1:0.9:0.025, v/v/v/v) has been used as a dopant for …
J Li, Z Guo, X Zhang, X Meng, Z Dai, M Gao, S Guo… - Green …, 2023 - pubs.rsc.org
Herein, we report a practical and mild synthetic protocol for a three-component reaction among alkenes, trifluoromethyl aromatics, and arylthiols. In this reaction, the selective C–F …
Number of citations: 0 pubs.rsc.org
J Zhang, Q Qian, Y Wang, BBA Bediako, J Yan… - Chemical …, 2019 - pubs.rsc.org
… The substrates with electron-withdrawing groups, such as 4-trifluoromethyl anisole, 3-trifluoromethyl anisole, and 3,5-difluoroanisole, were also tested in the reaction (entries 11–13). It …
Number of citations: 23 pubs.rsc.org
DB Robb, DR Smith, MW Blades - Journal of the American Society …, 2011 - ACS Publications
Atmospheric pressure photoionization (APPI) using a dopant enables both polar and nonpolar compounds to be analyzed by LC/MS. To date, the charge exchange ionization pathway …
Number of citations: 42 pubs.acs.org

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